molecular formula C14H10F4O B15240722 3'-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl CAS No. 1214370-51-0

3'-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl

Cat. No.: B15240722
CAS No.: 1214370-51-0
M. Wt: 270.22 g/mol
InChI Key: PIRSJCMAYMAOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of a biphenyl structure substituted with fluoro, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

Industrial production of 3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of biological activities. The methoxy group can also influence the compound’s pharmacokinetic properties, such as absorption and metabolism .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)biphenyl: Lacks the fluoro and methoxy groups, resulting in different chemical and biological properties.

    3-Fluoro-4-(trifluoromethyl)benzoic Acid: Contains a carboxylic acid group instead of a biphenyl structure.

    Trifluoromethylpyridine: Contains a pyridine ring instead of a biphenyl structure.

Uniqueness

3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl is unique due to the combination of fluoro, methoxy, and trifluoromethyl groups on a biphenyl scaffold. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1214370-51-0

Molecular Formula

C14H10F4O

Molecular Weight

270.22 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F4O/c1-19-13-8-10(14(16,17)18)5-6-12(13)9-3-2-4-11(15)7-9/h2-8H,1H3

InChI Key

PIRSJCMAYMAOPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.